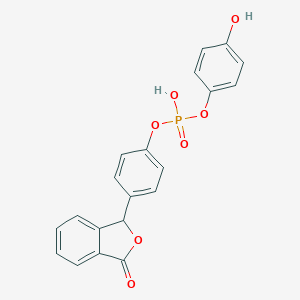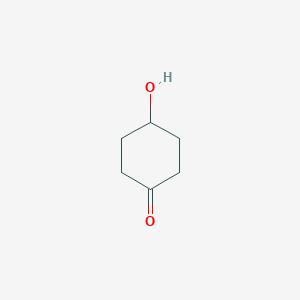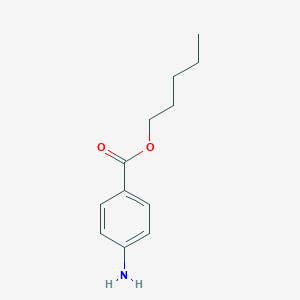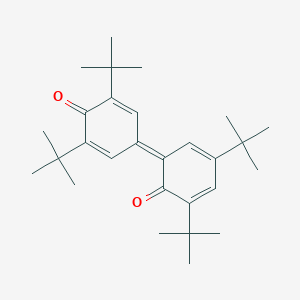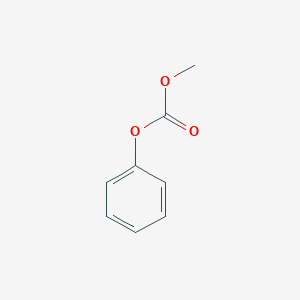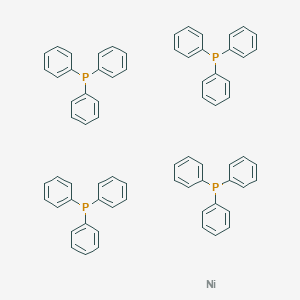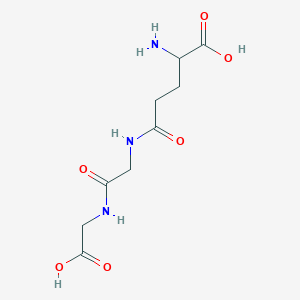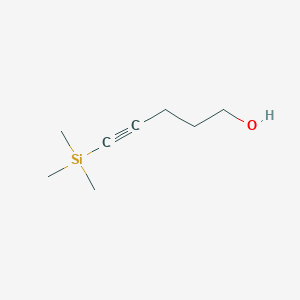
5-(Trimethylsilyl)-4-pentyn-1-ol
Overview
Description
5-(Trimethylsilyl)-4-pentyn-1-ol is a chemical compound that contains a trimethylsilyl group. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The trimethylsilyl group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .
Scientific Research Applications
-
Organic Chemical Synthesis
-
Synthesis of AlAs, GaAs, and InAs
- Tris(trimethylsilyl)arsane is used in the synthesis of AlAs, GaAs, and InAs.
- The synthesis involves the reactions of (Me3Si)3As with group III halides.
- The outcomes of this application are the formation of AlAs, GaAs, and InAs.
-
Formation of Tri- and Tetraferrioarsonium Salts
- Tris(trimethylsilyl)arsane reacts with CpFe(O)2Cl to form tetraferrioarsonium chloride, which can be converted into tetraphenylborate.
- This reaction demonstrates its role in organometallic ligand formation and hydrolysis.
-
Creation of Novel Compounds with As–N Bonds
- Dehydrohalogenation of specific arsanes with DBU yields compounds containing an As–N double bond.
- Tris(trimethylsilyl)arsane is pivotal in this synthesis, highlighting its role in creating new molecular structures.
-
Formation and Decomposition of Trialkylsilyl Arsenates and Arsenites
- This compound is used to prepare tris(trialkylsilyl) arsenates (V) from arsenic acid and hexaalkyldisilazanes.
- It underscores its significance in studying the stability and transformation of arsenic compounds.
-
Synthesis of Alkyl- and Aryl- (2,2-dimethylpropionyl)trimethylsilylarsanes
- Tris(trimethylsilyl)arsane reacts with 2,2-dimethylpropionyl chloride in various solvents, forming compounds with potential applications in organic chemistry and materials science.
-
Alcohol Protection
-
Gas Chromatography and Mass Spectrometry
-
Synthesis of Novel Compounds
-
Use as a Radical-Based Reagent
-
Endcapping in Chromatography
-
NMR Spectroscopy
-
Isolation of Reactive Molecules
-
Promotion of Asymmetric Induction
-
Polymer and Material Science
-
Radical-Based Reagent
properties
IUPAC Name |
5-trimethylsilylpent-4-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OSi/c1-10(2,3)8-6-4-5-7-9/h9H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHAMNSEAAPIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375384 | |
| Record name | 5-(Trimethylsilyl)-4-pentyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trimethylsilyl)-4-pentyn-1-ol | |
CAS RN |
13224-84-5 | |
| Record name | 5-(Trimethylsilyl)-4-pentyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Trimethylsilyl-4-pentyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



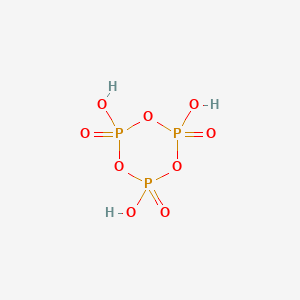
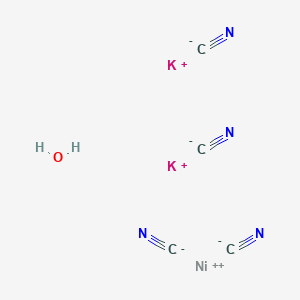
![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)
![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI)](/img/structure/B83368.png)
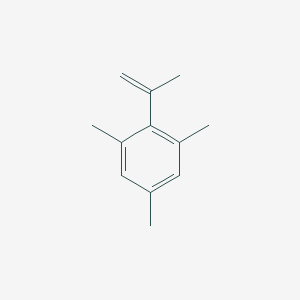
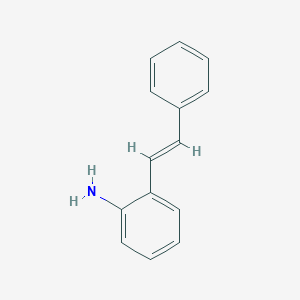
![4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B83378.png)
